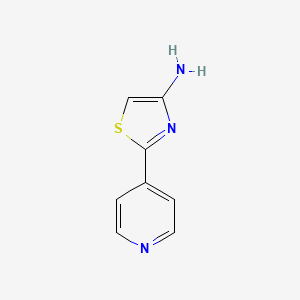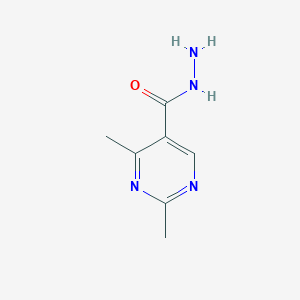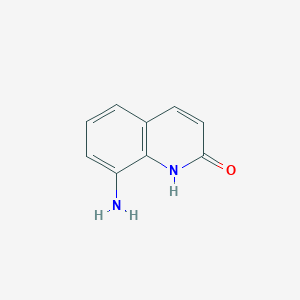
8-氨基喹啉-2(1H)-酮
描述
“8-Aminoquinoline” is a compound with the molecular formula C9H8N2. It is also known by other names such as “quinolin-8-amine” and “8-Quinolinamine”. The molecular weight of this compound is 144.17 g/mol .
Synthesis Analysis
The synthesis of 8-aminoquinoline-based compounds has been reported in several studies. For instance, one method involves the self-condensation of bifunctional 8-aminoquinoline-2-carbaldehyde templated by dysprosium (III) ions . Another method involves the preparation of these compounds starting from commercially available 8-bromo-2-methylquinoline .
Molecular Structure Analysis
The molecular structure of 8-aminoquinoline has been determined using various spectroscopic techniques. The X-ray crystal structures of complexes have also been determined to interpret the coordination behavior of the complexes .
Chemical Reactions Analysis
8-Aminoquinoline has been used in various chemical reactions. For example, it has been used in the synthesis of cyclometalated rhodium and iridium complexes . It has also been used in the ring-opening polymerization of e-caprolactone and L-lactide .
Physical And Chemical Properties Analysis
8-Aminoquinoline is a yellow solidified mass or fragments. It has a vapor pressure of 0.00055 mmHg. It belongs to the class of Nitrogen Compounds -> Quinolines . It has a melting point of 60-65 °C, a boiling point of 174 °C/26 mmHg, and a density of 1.1148 (estimate) .
科学研究应用
1. 疟疾治疗
8-氨基喹啉在治疗潜伏性疟疾中发挥着重要作用。8-氨基喹啉类药物如 Plasmochin、Primaquine 和 Tafenoquine 的开发彻底改变了疟疾治疗。这些药物针对疟原虫的不同阶段,提供了全面的治疗选择 (Baird,2019 年).
2. 化学和生物学中的荧光传感
8-氨基喹啉框架已被用于开发金属离子(如 Fe3+、Zn2+ 和 Co2+)的荧光传感器。这些传感器在生物应用中至关重要,例如活细胞成像和检测水溶液中的金属离子 (Huang、Xu 和 Qian,2014 年).
3. 阿尔茨海默病研究
与 8-氨基喹啉相关的某些 8-羟基喹啉 (8HQs) 已被提议用于阿尔茨海默病治疗。它们可以充当金属伴侣,并解聚富含金属的淀粉样斑块,为阿尔茨海默病提供潜在的治疗方法 (Kenche 等人,2013 年).
4. 生物成像和化学传感器
8-氨基喹啉衍生物已被开发为生物成像的化学传感器。它们对金属离子表现出高选择性和灵敏性,有助于在活细胞中对这些离子的荧光成像 (Xie 等人,2011 年).
5. 药物合成
8-氨基喹啉是金属催化的 C-H 官能化反应中广泛使用的辅助剂,这在药物合成中至关重要。已经开发了选择性去除 8-氨基喹啉辅助剂的方法,增强了复杂药物化合物的合成 (Zhang 等人,2019 年).
6. 抗寄生虫应用
8-氨基喹啉类具有广泛的抗寄生虫应用。该类化合物对引起疟疾的疟原虫属等多种寄生虫显示出疗效,并具有作为抗利什曼病剂的潜力 (Tekwani 和 Walker,2006 年).
7. 化学功能化和材料科学
8-氨基喹啉在材料科学中 C-H 键的功能化中至关重要。它们被用作过渡金属催化剂、光催化剂或无金属条件下的定向基团,为功能材料的合成做出了重大贡献 [(Xu 等人,2020 年)](https://consensus.app/papers/remote-functionalization-8aminoquinoline-ring-xu/5bfbf1a854385f108110966723ebfb99/?utm_source=chatgpt).
8. 血红素聚合抑制
8-氨基喹啉已显示出抑制血红素聚合,这是疟原虫中一个关键的过程。这种作用使它们对不同阶段的恶性疟原虫有效,有助于它们的抗疟特性 (Vennerstrom 等人,1999 年).
9. 抗癌和抗菌活性
8-氨基喹啉尿嘧啶金属配合物表现出抗疟和抗菌活性。它们已显示出对某些革兰氏阴性菌的疗效,表明它们在开发新型抗疟和抗菌剂方面的潜力 (Phopin 等人,2016 年).
10. 代谢和药代动力学研究
了解 8-氨基喹啉的代谢,特别是抗疟药物伯喹的代谢,对于开发更安全、更有效的治疗剂至关重要。通过 CYP450 等酶研究其代谢,可以深入了解它们的药代动力学和毒性特征 (Pybus 等人,2012 年).
11. 选择性抑制剂的开发
8-氨基喹啉已被研究其抑制单胺氧化酶 (MAO) 等酶的潜力。它们的类似物显示出选择性抑制特性,为其在开发靶向治疗剂中的应用开辟了道路 (Chaurasiya 等人,2012 年).
未来方向
属性
IUPAC Name |
8-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAGNHPWGDUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536602 | |
| Record name | 8-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinolin-2(1H)-one | |
CAS RN |
53868-02-3 | |
| Record name | 8-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-amino-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


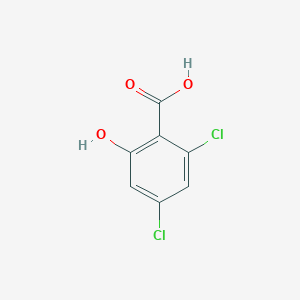

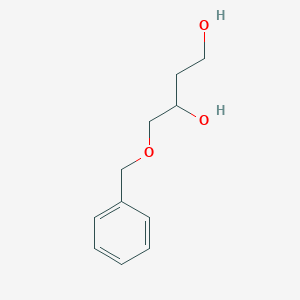
![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)
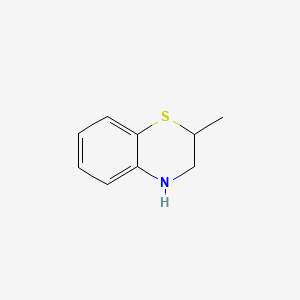
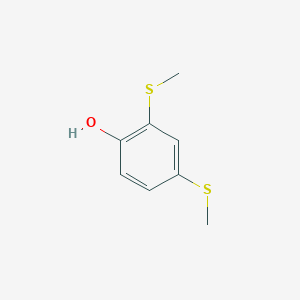
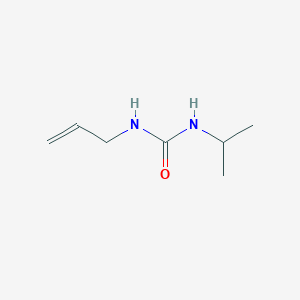
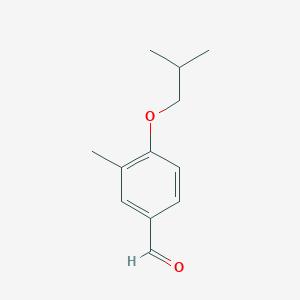
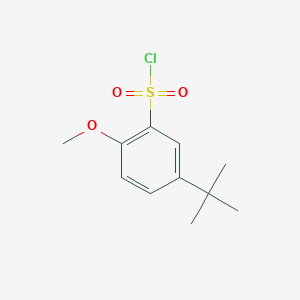
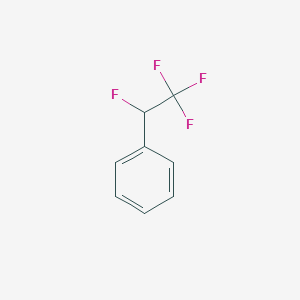
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
